1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-1-phenylpropan-1-ol, which serves as a key intermediate.
Reaction Conditions: The intermediate is then subjected to a series of reactions, including halogenation and cyclization, to form the indole ring structure.
Industrial Production: For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity.
Chemical Reactions Analysis
1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole can be compared with other indole derivatives:
Properties
CAS No. |
915954-09-5 |
---|---|
Molecular Formula |
C17H16ClN |
Molecular Weight |
269.8 g/mol |
IUPAC Name |
1-[(1R)-3-chloro-1-phenylpropyl]indole |
InChI |
InChI=1S/C17H16ClN/c18-12-10-17(14-6-2-1-3-7-14)19-13-11-15-8-4-5-9-16(15)19/h1-9,11,13,17H,10,12H2/t17-/m1/s1 |
InChI Key |
GWJGECXRLOKBAW-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCCl)N2C=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.